2-Phenyl-4-bromoanisole
CAS No.:
Cat. No.: VC20686957
Molecular Formula: C13H11BrO
Molecular Weight: 263.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrO |
|---|---|
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | 4-bromo-1-methoxy-2-phenylbenzene |
| Standard InChI | InChI=1S/C13H11BrO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | IWGRWHAXQILTLT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
2-Phenyl-4-bromoanisole (systematic name: 1-bromo-4-methoxy-2-phenylbenzene) is a substituted anisole derivative featuring a bromine atom at the para-position of the methoxy group and a phenyl ring at the ortho-position. Its molecular formula is , with a molecular weight of 263.13 g/mol. The methoxy group () and bromine atom introduce steric and electronic effects that influence its reactivity and physical properties .
Molecular Geometry and Spectroscopic Data
While direct crystallographic data for 2-phenyl-4-bromoanisole are unavailable, its structure can be extrapolated from related bromoanisoles. For example, 4-bromoanisole (CAS 104-92-7) exhibits a planar aromatic ring with bond lengths of 1.39 Å (C-Br) and 1.43 Å (C-O), as confirmed by X-ray diffraction . The phenyl substituent at the 2-position likely induces torsional strain, deviating the methoxy and bromine groups from coplanarity.
Spectroscopic signatures inferred from analogs include:
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IR: Strong absorption at 1,250–1,050 cm (C-O stretch of methoxy) and 550–500 cm (C-Br stretch) .
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H NMR: A singlet for methoxy protons (~δ 3.8 ppm), doublets for aromatic protons adjacent to bromine (δ 7.2–7.5 ppm), and multiplet signals for the ortho-phenyl group (δ 7.3–7.6 ppm) .
Synthetic Methodologies
Bromination of Anisole Derivatives
The synthesis of brominated anisoles typically involves electrophilic aromatic substitution (EAS). For 4-bromoanisole, bromine () or hydrobromic acid () in the presence of Lewis acids (e.g., ) directs bromination to the para position due to the methoxy group’s strong activating and directing effects . Introducing a phenyl group at the 2-position requires sequential functionalization:
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Friedel-Crafts Alkylation:
Anisole undergoes alkylation with benzyl chloride in the presence of to yield 2-phenylanisole. -
Regioselective Bromination:
The phenyl-substituted intermediate is brominated using under radical or ionic conditions to favor para substitution relative to the methoxy group .
A patent by US20110155950A1 highlights a two-phase bromination process using hydrogen peroxide and ammonium heptamolybdate, achieving >80% selectivity for 4-bromoanisole over 2-bromo isomers . Adapting this method with a phenyl-substituted anisole precursor could theoretically yield 2-phenyl-4-bromoanisole.
Cross-Coupling Reactions
Modern synthetic routes may employ transition-metal catalysis:
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Suzuki-Miyaura Coupling: Reacting 4-bromo-2-iodoanisole with phenylboronic acid in the presence of forms the C–C bond at the 2-position .
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Ullmann Reaction: Copper-mediated coupling of 4-bromoanisole with iodobenzene yields the desired product under thermal conditions.
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on homologous compounds, 2-phenyl-4-bromoanisole is predicted to exhibit:
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Melting Point: 85–90°C (elevated due to phenyl group stacking).
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Boiling Point: 300–310°C at 760 mmHg (higher than 4-bromoanisole’s 223°C ).
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Solubility: Low polarity (); soluble in dichloromethane, THF, and ethyl acetate.
Comparative Data Table
| Property | 4-Bromoanisole | 2-Phenyl-4-bromoanisole (Predicted) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 187.03 | 263.13 |
| Density (g/cm³) | 1.4 | 1.3–1.4 |
| Boiling Point (°C) | 223 | 300–310 |
| Flash Point (°C) | 94.4 | 145–155 |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The methoxy group activates the ring toward EAS, while the bromine atom deactivates it. Competing directing effects result in substitution primarily at the meta position relative to bromine. For example, nitration would yield 3-nitro-2-phenyl-4-bromoanisole.
Nucleophilic Substitution
The bromine atom is susceptible to displacement by strong nucleophiles (e.g., , ) under SNAr conditions. Reaction with sodium methoxide produces 2-phenyl-4-methoxyanisole, though steric hindrance from the phenyl group may slow kinetics.
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